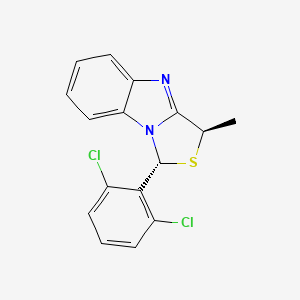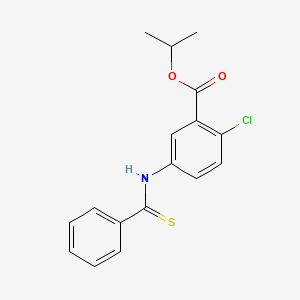
Methylethyl 2-chloro-5-((phenylthioxomethyl)amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylethyl 2-chloro-5-((phenylthioxomethyl)amino)benzoate is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a benzoate ester, a chloro group, and a phenylthioxomethylamino group. It has been studied for its potential antiviral activities and other biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methylethyl 2-chloro-5-((phenylthioxomethyl)amino)benzoate typically involves multiple steps. One common method includes the reaction of 2-chloro-5-nitrobenzoic acid with methylethyl alcohol in the presence of a catalyst to form the ester. This is followed by the reduction of the nitro group to an amino group, and subsequent reaction with phenylthioxomethyl chloride to introduce the phenylthioxomethylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Methylethyl 2-chloro-5-((phenylthioxomethyl)amino)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The phenylthioxomethyl group can undergo oxidation to form sulfoxides or sulfones.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with different substituents replacing the chloro group.
Oxidation: Sulfoxides or sulfones.
Hydrolysis: 2-chloro-5-((phenylthioxomethyl)amino)benzoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects due to its antiviral activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methylethyl 2-chloro-5-((phenylthioxomethyl)amino)benzoate involves its interaction with specific molecular targets. It is believed to inhibit viral replication by interfering with viral DNA synthesis. The phenylthioxomethyl group plays a crucial role in binding to the active site of viral enzymes, thereby blocking their activity and preventing the virus from replicating.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylethyl 2-chloro-5-((phenylmethyl)amino)benzoate: Similar structure but lacks the thioxo group.
Ethyl 2-chloro-5-((phenylthioxomethyl)amino)benzoate: Similar structure but with an ethyl ester instead of a methylethyl ester.
Uniqueness
Methylethyl 2-chloro-5-((phenylthioxomethyl)amino)benzoate is unique due to the presence of the phenylthioxomethyl group, which imparts specific chemical and biological properties. This group enhances its antiviral activity and makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
135812-52-1 |
|---|---|
Molekularformel |
C17H16ClNO2S |
Molekulargewicht |
333.8 g/mol |
IUPAC-Name |
propan-2-yl 5-(benzenecarbonothioylamino)-2-chlorobenzoate |
InChI |
InChI=1S/C17H16ClNO2S/c1-11(2)21-17(20)14-10-13(8-9-15(14)18)19-16(22)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,22) |
InChI-Schlüssel |
OFACSEGHKGHBNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)NC(=S)C2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-chloro-6-(2-chlorophenyl)-1-(4-methylpiperazin-1-yl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine;oxalic acid](/img/structure/B12720766.png)


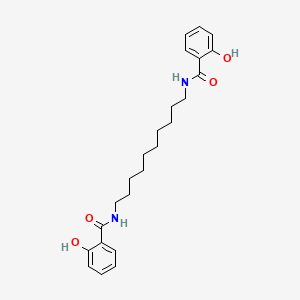

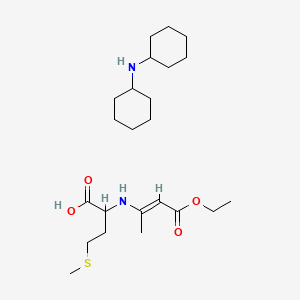
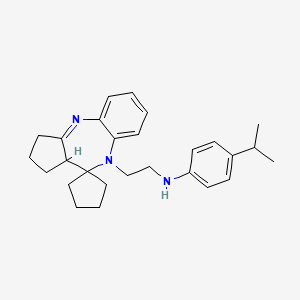

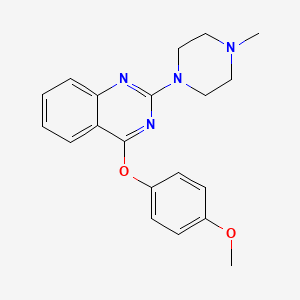
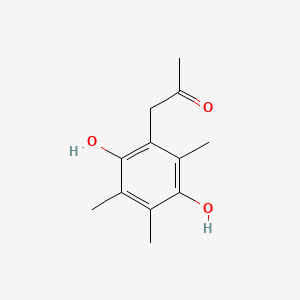

![N-(4,7,14,20,27,37-hexaoxo-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(44),2(18),3(16),6(15),8(13),9,11,19(28),21,23,25,29,31,33,35,38,40,42-octadecaen-9-yl)benzamide](/img/structure/B12720810.png)

